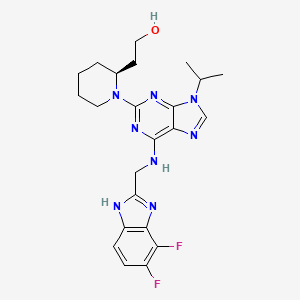

Cdk12-IN-3

Descripción

Propiedades

IUPAC Name |

2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULPPFCRBINTBS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cdk12-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of large genes, particularly those involved in the DNA Damage Response (DDR). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Cdk12-IN-3 is a potent and selective small-molecule inhibitor of CDK12. This document provides a detailed overview of the mechanism of action of Cdk12-IN-3 in cancer cells. The core mechanism involves the direct inhibition of CDK12's kinase activity, leading to reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This impairment of RNAPII function results in a transcription elongation defect and premature cleavage and polyadenylation, disproportionately affecting long DDR genes such as BRCA1 and ATR. The subsequent downregulation of these key repair proteins induces a "BRCAness" phenotype, creating a synthetic lethal vulnerability that can be exploited with agents like PARP inhibitors.

Introduction: The Role of CDK12 in Transcription and Cancer

Cyclin-dependent kinase 12 (CDK12) is a serine/threonine kinase that forms a functional complex with its regulatory partner, Cyclin K (CycK).[1][2] This complex is a key component of the cellular machinery that controls the transcription of protein-coding genes.[1][2]

1.1. Regulation of Transcription Elongation

The primary function of the CDK12/CycK complex is to regulate transcription elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][3][4] The RNAPII CTD consists of multiple repeats of the heptapeptide YSPTSPS, and its phosphorylation status is critical for the recruitment of factors that regulate transcription and RNA processing.[1][5][6] CDK12 specifically phosphorylates the Serine 2 (Ser2) and Serine 5 (Ser5) residues within this repeat, a crucial step for the transition of RNAPII from a paused state to productive elongation.[1][5][7][8] This function is especially critical for the transcription of exceptionally long genes.[1][2][9]

1.2. Guardian of Genomic Stability

A crucial set of CDK12's target genes are those integral to the DNA Damage Response (DDR).[3][10] These include key players in the homologous recombination (HR) repair pathway such as BRCA1, ATR, FANCI, and FANCD2.[2][11][12] By ensuring the robust expression of these genes, CDK12 plays a vital role in maintaining genomic stability.[1][12][13] Loss of CDK12 function leads to a deficient HR pathway, resulting in endogenous DNA damage and increased sensitivity to DNA-damaging agents.[1][11]

1.3. CDK12 Dysregulation in Cancer

Given its critical roles, it is not surprising that CDK12 is frequently altered in human cancers, including ovarian, prostate, and breast cancers.[1][2][4] Depending on the cellular context, CDK12 can function as either a tumor suppressor or an oncogene.[1][2][13] Loss-of-function mutations impair DDR, leading to genomic instability.[1][2] Conversely, in HER2-positive breast cancer, CDK12 is often co-amplified with HER2 and acts as a tumor promoter by activating oncogenic signaling pathways.[1][2] This dual role underscores the importance of understanding its mechanism for targeted therapeutic development.

Cdk12-IN-3: A Selective CDK12 Inhibitor

Cdk12-IN-3 is a small-molecule compound designed as a potent and selective inhibitor of CDK12.[14][15][16] Its selectivity allows for the precise interrogation of CDK12-dependent cellular processes and serves as a valuable research tool for exploring the therapeutic potential of CDK12 inhibition.[14][16]

Core Mechanism of Action of Cdk12-IN-3

The anti-cancer activity of Cdk12-IN-3 stems from its ability to disrupt the fundamental transcriptional roles of CDK12. The mechanism can be dissected into a series of sequential and interconnected events.

3.1. Direct Kinase Inhibition

Cdk12-IN-3 functions by competitively binding to the ATP-binding pocket of CDK12.[14] This action prevents the kinase from utilizing ATP to phosphorylate its primary substrate, the RNAPII CTD, thereby directly inhibiting its catalytic function.

3.2. Impairment of RNAPII CTD Phosphorylation

The immediate and most critical downstream consequence of CDK12 inhibition is a significant, global reduction in Ser2 phosphorylation on the RNAPII CTD.[5][14][15] This hypophosphorylation event is the linchpin of Cdk12-IN-3's mechanism, triggering subsequent defects in transcription.

3.3. Induction of Transcription Elongation Defects

Without adequate Ser2 phosphorylation, the processivity of RNAPII is severely hampered, leading to a genome-wide defect in transcription elongation.[5][8] This causes RNAPII to stall or dissociate from the DNA template prematurely.[9] This effect is not uniform across all genes; long genes (>45 kb) are particularly vulnerable to this disruption due to their extended transit time for RNAPII.[9][17]

3.4. Premature Cleavage and Polyadenylation (PCPA)

A key mechanistic feature of CDK12 inhibition is the induction of premature cleavage and polyadenylation (PCPA).[11][17] When RNAPII stalls within a gene body, the transcriptional machinery can mistakenly recognize cryptic polyadenylation sites located within introns.[17][18] This leads to the early termination of transcription and the production of truncated, non-functional mRNA transcripts.[17] Genes involved in the DDR are highly susceptible to PCPA upon CDK12 inhibition, primarily due to their long gene length and a high density of intronic polyadenylation sites.[17][18]

3.5. Downregulation of DDR Genes and Induction of "BRCAness"

The culmination of transcription elongation defects and PCPA is the potent and selective downregulation of full-length transcripts of DDR genes, including BRCA1, ATR, and other HR pathway components.[2][11] This loss of critical DNA repair proteins cripples the cell's ability to repair DNA double-strand breaks via homologous recombination, inducing a phenotype known as "BRCAness".[3] This state of HR-deficiency renders cancer cells exquisitely sensitive to inhibitors of alternative DNA repair pathways, most notably PARP inhibitors, creating a powerful synthetic lethal interaction.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data associated with Cdk12-IN-3 and the effects of CDK12 inhibition.

Table 1: In Vitro Inhibitory Activity of Cdk12-IN-3

| Target | IC50 (nM) | Assay Condition | Selectivity vs. Other CDKs |

|---|---|---|---|

| CDK12 | 31 | Enzymatic Assay (low ATP) | >86-fold vs. CDK1/2/7/9 |

| CDK12 | 491 | Enzymatic Assay | Potent and Selective |

Data compiled from multiple sources indicating slight variations based on assay conditions.[14][15]

Table 2: Cellular Effects of CDK12 Inhibition

| Cell Line | Assay | Effect | Concentration |

|---|---|---|---|

| MCF7 (Breast Cancer) | Western Blot | Inhibition of RNAPII CTD Ser2 Phosphorylation | Potent |

| OV90 (Ovarian Cancer) | Growth Inhibition | Inhibition of Cell Growth | Potent |

| THP1 (Leukemia) | Cytotoxicity | Acute Cytotoxicity | 0.1 µM |

Summary of reported cellular activities.[14][15]

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CDK12-IN-3 | 2220184-50-7 | VND18450 | Biosynth [biosynth.com]

- 17. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cdk12-IN-3: Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of Cdk12-IN-3, a potent and selective inhibitor of CDK12. We delve into its mechanism of action, summarize its biochemical and cellular activities, and provide detailed protocols for key experiments essential for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into CDK12 inhibition as a therapeutic strategy.

Introduction to CDK12 and its Role in Cancer

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, is a crucial regulator of transcriptional elongation.[1] It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step for the processive transcription of long genes.[2] Many of these CDK12-dependent genes are integral components of the DNA damage response (DDR) pathway, including key homologous recombination (HR) proteins like BRCA1.[3] Consequently, inhibition of CDK12 can phenocopy BRCAness, creating a synthetic lethal vulnerability in cancer cells, particularly when combined with DNA-damaging agents or PARP inhibitors.[4][5]

Cdk12-IN-3: A Potent and Selective CDK12 Inhibitor

Cdk12-IN-3 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK12. It also exhibits inhibitory activity against the closely related CDK13. The following tables summarize the reported quantitative data for Cdk12-IN-3 and a related compound, CDK12/13-IN-3.

Table 1: Biochemical Activity of Cdk12-IN-3 and Related Compounds

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| Cdk12-IN-3 | CDK12 | 491 | Enzymatic Assay | [6] |

| Cdk12-IN-3 | CDK12 | 31 | Low ATP concentrations | [No Source] |

| CDK12/13-IN-3 | CDK12 | 107.4 | Not specified | [No Source] |

| CDK12/13-IN-3 | CDK13 | 79.4 | Not specified | [No Source] |

Table 2: Cellular Activity of Cdk12-IN-3

| Cell Line | Assay | Effect | Concentration | Reference |

| OV90 | Growth Inhibition | Potent Inhibition | 0.1 µM | [6] |

| THP1 | Cytotoxicity | Acute Cytotoxicity | 0.1 µM | [6] |

| MCF7 | p-Ser2 RNAPII | Inhibition | Not specified | [No Source] |

Mechanism of Action of Cdk12-IN-3

The primary mechanism of action of Cdk12-IN-3 is the direct inhibition of the kinase activity of CDK12 and CDK13. This inhibition prevents the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA polymerase II.[2][6] The lack of p-Ser2 RNAPII leads to premature termination of transcription, particularly affecting long genes that are highly dependent on CDK12 activity for their expression.[2] As many of these genes are critical for the DNA damage response, treatment with Cdk12-IN-3 results in a compromised DDR, leading to the accumulation of DNA damage and ultimately, cell death, especially in cancer cells with a high replicative stress.

Caption: Signaling pathway of Cdk12-IN-3 action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CDK12 inhibitors like Cdk12-IN-3.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of CDK12/Cyclin K by measuring the amount of ADP produced.

Materials:

-

Active CDK12/Cyclin K enzyme

-

Kinase Dilution Buffer

-

Kinase Assay Buffer

-

Substrate (e.g., pS7-CTD YS-14)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Cdk12-IN-3 (or other test inhibitors)

-

96-well or 384-well opaque plates

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare the required dilutions of the active kinase, substrate, and ATP in their respective buffers. Prepare a serial dilution of Cdk12-IN-3.

-

Reaction Setup: In a pre-cooled opaque plate, add the reaction components in the following order:

-

Diluted Active CDK12/Cyclin K

-

Substrate

-

Kinase Dilution Buffer

-

Test inhibitor (Cdk12-IN-3) at various concentrations. For control wells, add vehicle (e.g., DMSO).

-

-

Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. Mix the plate gently.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of Cdk12-IN-3 relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical kinase assay.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Cdk12-IN-3

-

Opaque-walled multiwell plates (96-well or 384-well)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cdk12-IN-3. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Cell Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percent cell viability. Calculate the IC50 value from the dose-response curve.

Caption: Workflow for a cell viability assay.

Western Blot for Phospho-RNAPII (Ser2)

This method is used to detect the levels of phosphorylated RNAPII at Ser2, a direct target of CDK12, in cells treated with Cdk12-IN-3.

Materials:

-

Cancer cell lines

-

Cdk12-IN-3

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Cdk12-IN-3 for the desired time and concentration. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Ser2 RNAPII signal to total RNAPII and the loading control.

Immunofluorescence for γH2AX

This assay is used to visualize and quantify DNA double-strand breaks, a downstream consequence of DDR inhibition by Cdk12-IN-3.

Materials:

-

Cancer cell lines

-

Cdk12-IN-3

-

Glass coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with Cdk12-IN-3.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus.

Conclusion

Cdk12-IN-3 is a valuable research tool for investigating the biological roles of CDK12 and for exploring its therapeutic potential in cancer. Its ability to inhibit CDK12/13, disrupt transcriptional elongation of DDR genes, and induce synthetic lethality provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for the characterization of Cdk12-IN-3 and other novel CDK12 inhibitors, facilitating the advancement of this promising class of anti-cancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesgc.org [thesgc.org]

- 4. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]

- 5. Cyclin-Dependent Kinase 12 Increases 3′ End Processing of Growth Factor-Induced c-FOS Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Cdk12-IN-3: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and chemical synthesis of Cdk12-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a critical regulator of transcriptional elongation and is implicated in the DNA damage response, making it a compelling target in oncology. This document details the mechanism of action of Cdk12-IN-3, its inhibitory activity, and its effects on cancer cells. Furthermore, it provides detailed protocols for its chemical synthesis and the key biological assays utilized in its characterization, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] This phosphorylation, specifically at the Serine 2 (Ser2) position, is essential for the transition from transcription initiation to productive elongation.[2][3] CDK12 has been shown to be particularly important for the expression of long genes, including many involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1] Consequently, inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.[1] This has positioned CDK12 as a promising therapeutic target for various cancers.

Cdk12-IN-3 has emerged as a potent and selective small molecule inhibitor of CDK12.[4] This guide will delve into the specifics of its discovery, its chemical synthesis, and the methodologies used to evaluate its biological activity.

Discovery and Mechanism of Action

Cdk12-IN-3, also referred to as compound 12b in its discovery publication, was identified through a focused drug discovery effort aimed at developing orally available covalent inhibitors of CDK12 and its close homolog CDK13.[5]

Mechanism of Action

Cdk12-IN-3 exerts its biological effects by directly inhibiting the kinase activity of CDK12.[4] This inhibition prevents the phosphorylation of the Ser2 residue on the C-terminal domain of RNA Polymerase II.[4] The lack of Ser2 phosphorylation stalls transcriptional elongation, leading to the downregulation of genes critical for the DNA damage response.[4] This ultimately induces DNA damage within cancer cells and inhibits their proliferation.[4]

Quantitative Data

The inhibitory activity and anti-proliferative effects of Cdk12-IN-3 have been quantified in various assays. A summary of this data is presented below for easy comparison.

| Target/Assay | IC50 (nM) | Reference |

| CDK12 (enzymatic assay) | 107.4 | [4] |

| CDK13 (enzymatic assay) | 79.4 | [4] |

| CDK12 (enzymatic assay, alternative) | 491 | [6] |

Table 1: In vitro inhibitory activity of Cdk12-IN-3.

| Cell Line | Cancer Type | IC50 | Reference |

| Multiple Cancer Cell Lines | Various | Nanomolar levels | [4] |

| OV90 | Ovarian Cancer | Growth Inhibition at 0.1 µM | [6] |

| THP1 | Acute Myeloid Leukemia | Acute Cytotoxicity | [6] |

Table 2: Anti-proliferative activity of Cdk12-IN-3 in cancer cell lines.

| Parameter | Value | Reference |

| Oral Bioavailability (in mouse models) | 53.6% | [4] |

Table 3: In vivo pharmacokinetic parameter of Cdk12-IN-3.

Chemical Synthesis of Cdk12-IN-3

The chemical synthesis of Cdk12-IN-3 is detailed in the work by Lu H, et al.[5] The following diagram outlines the key steps in the synthesis. A detailed, step-by-step protocol is provided in the subsequent section.

Detailed Synthesis Protocol

Note: The following is a generalized protocol based on typical synthetic routes for similar compounds. The specific reagents, conditions, and purification methods are detailed in the supplementary information of the primary publication by Lu H, et al.[5]

Step 1: Synthesis of the Purine Core (Intermediate 1)

-

Commercially available substituted diaminopyrimidine is reacted with a suitable orthoester under acidic conditions to form the purine ring system.

-

The purine core is then halogenated at a specific position to allow for subsequent coupling reactions.

Step 2: Synthesis of the Side Chain (Intermediate 2)

-

A chiral piperidine derivative is protected at the nitrogen atom.

-

The protected piperidine is then functionalized with a linker containing a reactive group for coupling to the purine core.

Step 3: Coupling and Final Synthesis

-

The halogenated purine core (Intermediate 1) is coupled with the functionalized side chain (Intermediate 2) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

The protecting group on the piperidine nitrogen is removed.

-

The final Cdk12-IN-3 molecule is obtained after a final coupling step with a substituted benzimidazole moiety.

-

Purification is typically performed using column chromatography and the final product's identity and purity are confirmed by NMR and mass spectrometry.

Experimental Protocols

CDK12 Kinase Inhibition Assay

This assay measures the ability of Cdk12-IN-3 to inhibit the enzymatic activity of CDK12.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare kinase buffer, CDK12/Cyclin K enzyme solution, substrate solution (e.g., a peptide corresponding to the RNA Pol II CTD), and a serial dilution of Cdk12-IN-3.

-

Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and Cdk12-IN-3 (or DMSO as a vehicle control).

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of Cdk12-IN-3 on the proliferation and viability of cancer cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., OV90) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Cdk12-IN-3 (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the inhibitor concentration to calculate the IC50 value.

Western Blot for RNA Polymerase II Ser2 Phosphorylation

This experiment confirms the mechanism of action of Cdk12-IN-3 by measuring the phosphorylation status of its target in cells.

Protocol:

-

Cell Treatment: Treat cancer cells with Cdk12-IN-3 at various concentrations for a defined time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Ser2 of RNA Polymerase II.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total RNA Polymerase II or a housekeeping protein (e.g., actin or GAPDH).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-Ser2 signal with Cdk12-IN-3 treatment indicates target engagement and inhibition.

Conclusion

Cdk12-IN-3 is a valuable tool for studying the biological roles of CDK12 and holds promise as a potential therapeutic agent. This technical guide provides a centralized resource for researchers, offering detailed insights into its discovery, chemical synthesis, and the experimental protocols required for its evaluation. The provided data and methodologies are intended to facilitate further research and development in the pursuit of novel cancer therapies targeting the CDK12 pathway.

References

- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

Cdk12-IN-3: A Comprehensive Technical Guide to a Selective CDK12/13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) and its close homolog CDK13 have emerged as critical regulators of transcription and key targets in oncology. Their role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) is essential for the expression of long genes, including those integral to the DNA damage response (DDR). Inhibition of CDK12/13 has been shown to induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents. Cdk12-IN-3 is a potent and selective small molecule inhibitor of both CDK12 and CDK13. This technical guide provides an in-depth overview of Cdk12-IN-3, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its characterization.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in cell cycle regulation and transcription. While the role of cell cycle CDKs in cancer is well-established, the importance of transcriptional CDKs is increasingly recognized. CDK12, in complex with Cyclin K, is a key transcriptional regulator that phosphorylates the serine 2 residue (Ser2) of the heptapeptide repeats (YSPTSPS) in the CTD of RNAPII. This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation, particularly for long and complex genes.

Many genes involved in the homologous recombination (HR) pathway of DNA repair, such as BRCA1, BRCA2, and ATM, are characterized by their significant length. Consequently, their expression is highly dependent on CDK12 activity. Inhibition of CDK12 leads to a downregulation of these critical DDR proteins, creating a synthetic lethal vulnerability in cancer cells, especially when combined with therapies that induce DNA damage, such as PARP inhibitors.

Cdk12-IN-3 has been identified as a selective inhibitor of CDK12 and its closest homolog, CDK13. This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of CDK12/13 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for Cdk12-IN-3 based on available literature.

Table 1: Biochemical Potency of Cdk12-IN-3

| Target | IC50 (nM) | Assay Conditions |

| CDK12 | 31 | Low ATP concentrations |

| CDK12 | 107.4 | Not specified |

| CDK13 | 79.4 | Not specified |

Note: Discrepancies in IC50 values may arise from different assay conditions (e.g., ATP concentration).

Table 2: Kinase Selectivity Profile of Cdk12-IN-3

| Kinase | Selectivity (Fold vs. CDK12) |

| CDK1 | >86 |

| CDK2 | >86 |

| CDK7 | >86 |

| CDK9 | >86 |

Data indicates that Cdk12-IN-3 is highly selective for CDK12 over other tested CDKs.[1]

Mechanism of Action

Cdk12-IN-3 exerts its biological effects through the direct inhibition of the kinase activity of CDK12 and CDK13. The primary mechanism involves the suppression of RNAPII CTD Ser2 phosphorylation, which leads to a cascade of downstream events.

-

Inhibition of Transcriptional Elongation: By preventing Ser2 phosphorylation, Cdk12-IN-3 impairs the processivity of RNAPII, leading to premature termination of transcription, particularly affecting long genes.

-

Downregulation of DNA Damage Response (DDR) Genes: A significant consequence of impaired transcriptional elongation is the reduced expression of key DDR genes, including BRCA1, ATR, and other Fanconi Anemia pathway components. This creates a "BRCAness" phenotype in treated cells.

-

Induction of DNA Damage: The compromised DDR machinery leads to an accumulation of endogenous DNA damage, which can trigger cell cycle arrest and apoptosis.

-

Antiproliferative Activity: By disrupting essential cellular processes, Cdk12-IN-3 exhibits potent antiproliferative effects in various cancer cell lines.

Caption: Signaling pathway of Cdk12-IN-3 action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Cdk12-IN-3.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of Cdk12-IN-3 against CDK12/Cyclin K.

Materials:

-

Recombinant human CDK12/Cyclin K enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (concentration at or near the Km for CDK12)

-

Substrate (e.g., a peptide derived from the RNAPII CTD)

-

Cdk12-IN-3 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of Cdk12-IN-3 in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Add 2.5 µL of the diluted Cdk12-IN-3 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK12/Cyclin K enzyme solution (diluted in kinase buffer) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (diluted in kinase buffer).

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Cdk12-IN-3 relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Caption: Workflow for the biochemical kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol measures the effect of Cdk12-IN-3 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., OVCAR-3, Jurkat)

-

Complete cell culture medium

-

Cdk12-IN-3 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Prepare a serial dilution of Cdk12-IN-3 in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of Cdk12-IN-3 or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blotting for p-Ser2 RNAPII

This protocol is used to assess the in-cell target engagement of Cdk12-IN-3 by measuring the phosphorylation status of its primary substrate, RNAPII.

Materials:

-

Cancer cell line of interest

-

Cdk12-IN-3 (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Cdk12-IN-3 or DMSO for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the p-Ser2 RNAPII signal to total RNAPII and the loading control.

Selectivity and Off-Target Profile

A critical aspect of a chemical probe or a therapeutic candidate is its selectivity. Cdk12-IN-3 demonstrates high selectivity for CDK12 and CDK13 over other members of the CDK family. This is a crucial feature, as off-target inhibition of other CDKs can lead to unintended cellular effects and toxicities. The selectivity of Cdk12-IN-3 is attributed to specific interactions within the ATP-binding pocket of CDK12/13.

Caption: Logical relationship of Cdk12-IN-3's kinase selectivity.

Conclusion

Cdk12-IN-3 is a valuable chemical tool for studying the biological roles of CDK12 and CDK13 and serves as a promising lead compound for the development of novel anticancer therapeutics. Its high selectivity and well-defined mechanism of action make it a powerful probe for dissecting the intricacies of transcriptional regulation and the DNA damage response. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of Cdk12-IN-3 in various preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.

References

The Impact of Cdk12-IN-3 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a pivotal role in the regulation of transcriptional elongation. A key mechanism of this regulation is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNA Pol II). This phosphorylation, primarily at serine 2 (Ser2) and to a lesser extent serine 5 (Ser5) residues of the heptapeptide repeats, is crucial for the processivity of the polymerase and the expression of a subset of long genes, many of which are involved in the DNA damage response (DDR). Cdk12-IN-3 is a potent and selective inhibitor of CDK12. This technical guide provides an in-depth overview of the impact of Cdk12-IN-3 on RNA polymerase II phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to CDK12 and RNA Polymerase II Phosphorylation

The C-terminal domain of the RPB1 subunit of RNA polymerase II consists of multiple repeats of the consensus heptapeptide sequence Y-S-P-T-S-P-S. The phosphorylation status of the serine residues within this repeat, particularly Ser2 and Ser5, acts as a dynamic code that orchestrates the recruitment of various factors involved in transcription, pre-mRNA processing, and chromatin modification.

CDK12, in its active complex with Cyclin K, is a key kinase responsible for phosphorylating Ser2 of the CTD during the elongation phase of transcription. This phosphorylation is associated with the transition from promoter-proximal pausing to productive elongation and is critical for the transcription of long genes, including those integral to maintaining genomic stability, such as BRCA1 and ATR.[1][2] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4]

Cdk12-IN-3: A Selective Inhibitor of CDK12

Cdk12-IN-3 is a small molecule inhibitor that demonstrates high selectivity for CDK12.[3] It acts by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates, including the RNA Pol II CTD.

Quantitative Data on Cdk12-IN-3 Activity

The inhibitory potency of Cdk12-IN-3 against CDK12 has been determined through in vitro kinase assays. The following table summarizes the key quantitative data.

| Parameter | Value | Notes |

| IC50 vs. CDK12 | 31 nM | Determined at low ATP concentrations.[3] |

| Selectivity | >86-fold vs. CDK1/2/7/9 | Demonstrates high selectivity for CDK12 over other cyclin-dependent kinases.[3] |

| Inhibitor | Concentration | Effect on p-Ser2 | Effect on p-Ser5 | Cell Line |

| SR-4835 | 100 nM | Slight Decrease | - | HCT116 |

| SR-4835 | 400 nM | Marked Decrease | - | HCT116 |

Data for SR-4835 is presented to illustrate the typical dose-dependent effect of selective CDK12 inhibitors on RNA Pol II phosphorylation.[5]

Signaling Pathway of CDK12 and RNA Polymerase II Phosphorylation

The following diagram illustrates the signaling pathway from CDK12 activation to RNA Polymerase II phosphorylation and the point of intervention for Cdk12-IN-3.

Caption: CDK12 signaling pathway and Cdk12-IN-3's point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Cdk12-IN-3 on RNA polymerase II phosphorylation.

Western Blot Analysis of RNA Pol II CTD Phosphorylation

This protocol describes the detection of total and phosphorylated forms of RNA Pol II in cell lysates following treatment with Cdk12-IN-3.

Caption: Western blot workflow for analyzing RNA Pol II phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, MDA-MB-231) at an appropriate density. Once attached, treat cells with varying concentrations of Cdk12-IN-3 (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a low-percentage Tris-Acetate or Bis-Tris polyacrylamide gel to resolve the large RNA Polymerase II subunit.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Ser2-CTD, phosphorylated Ser5-CTD, and total RPB1 overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated RNA Pol II signals to the total RNA Pol II signal to determine the relative change in phosphorylation.

In Vitro Kinase Assay

This protocol details the procedure for measuring the direct inhibitory effect of Cdk12-IN-3 on the kinase activity of CDK12 using a recombinant substrate.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Oral Bioavailability of Cdk12-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of Cdk12-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Understanding these parameters is critical for the preclinical and clinical development of this compound as a potential therapeutic agent. This document summarizes key quantitative data, outlines typical experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic and Bioavailability Data

The in vivo pharmacokinetic profile of Cdk12-IN-3 has been assessed in mouse models, revealing favorable properties for oral administration. The key quantitative data is summarized in the table below.

| Parameter | Value | Species | Source |

| Oral Bioavailability (F%) | 53.6% | Mouse | [1] |

| CDK12 IC50 | 107.4 nM | - | [1] |

| CDK13 IC50 | 79.4 nM | - | [1] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

While the specific, detailed experimental protocols for the pharmacokinetic studies of Cdk12-IN-3 are proprietary to the conducting researchers, this section outlines a generalized, representative methodology for determining the oral bioavailability of a small molecule kinase inhibitor in a murine model.

Oral Bioavailability Study Protocol (Representative)

Objective: To determine the percentage of an orally administered dose of Cdk12-IN-3 that reaches systemic circulation in mice.

Animal Model: Male BALB/c mice (6-8 weeks old).

Dosing:

-

Intravenous (IV) Administration: A single dose of Cdk12-IN-3 (e.g., 1-2 mg/kg) is administered via the tail vein to a cohort of mice. This serves as the 100% bioavailability reference.

-

Oral (PO) Administration: A single dose of Cdk12-IN-3 (e.g., 5-10 mg/kg) is administered by oral gavage to a separate cohort of mice.

Blood Sampling:

-

Blood samples (approximately 50-100 µL) are collected from each mouse at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Samples are typically collected via the saphenous or submandibular vein and processed to plasma.

Bioanalytical Method:

-

The concentration of Cdk12-IN-3 in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both the IV and PO administration routes.

-

Oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Cdk12 Inhibition

Cdk12, in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes, including many involved in the DNA Damage Response (DDR).[1][2][3][4]

Cdk12-IN-3 exerts its effect by directly inhibiting the kinase activity of CDK12. This leads to a reduction in Serine 2 phosphorylation on RNAPII, which in turn results in premature transcription termination and downregulation of key DDR genes such as BRCA1, ATM, and ATR.[3] The resulting impairment of DNA repair mechanisms can induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways.

Experimental Workflow for Oral Bioavailability Assessment

The following diagram illustrates a typical workflow for determining the oral bioavailability of a test compound like Cdk12-IN-3 in a preclinical setting.

References

Preliminary Assessment of Cdk12-IN-3 Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk12-IN-3 is a small molecule inhibitor targeting Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation and mRNA processing.[1][2] As with any kinase inhibitor, a thorough understanding of its off-target effects is crucial for preclinical and clinical development. This technical guide provides a preliminary assessment of the off-target profile of Cdk12-IN-3 based on publicly available data. It includes a summary of its known on-target and limited off-target activities, detailed experimental protocols for comprehensive off-target profiling, and visualizations of relevant biological pathways and experimental workflows. A significant limitation of this assessment is the current lack of a publicly available, comprehensive kinome-wide screen for Cdk12-IN-3. The data presented is therefore based on limited selectivity panels.

Quantitative Activity Data

The following tables summarize the reported in vitro potency and selectivity of Cdk12-IN-3. It is important to note that there are conflicting reports in the literature regarding the on-target IC50 value, which may be attributable to different assay conditions, such as ATP concentration.

Table 1: On-Target Activity of Cdk12-IN-3

| Target | Assay Type | Reported IC50 (nM) | Reference(s) |

| CDK12 | Enzymatic Assay | 491 | [2] |

| CDK12 | Enzymatic Assay (low ATP) | 31 | [3] |

Table 2: Off-Target Activity of Cdk12-IN-3 against Selected Cyclin-Dependent Kinases

| Off-Target | Selectivity vs. CDK12 (fold) | Assay Conditions | Reference(s) |

| CDK1 | >86-fold | Not specified | [3] |

| CDK2 | >86-fold | Not specified | [3] |

| CDK7 | >86-fold | Not specified | [3] |

| CDK9 | >86-fold | Not specified | [3] |

Note: A comprehensive off-target profile for Cdk12-IN-3 across the human kinome is not publicly available at the time of this report. The data in Table 2 represents a limited selectivity panel.

Experimental Protocols for Off-Target Profiling

To generate a comprehensive off-target profile for a kinase inhibitor like Cdk12-IN-3, several key experimental methodologies are employed. Below are detailed protocols for three widely used assays.

KINOMEscan® Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding assay where a test compound is competed against an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Protocol:

-

Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to generate an affinity resin.

-

Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (Cdk12-IN-3) at various concentrations are combined in a binding buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Washing: The beads are washed to remove unbound kinase and test compound.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The results are compared to a DMSO control to determine the percent inhibition for each kinase at a given compound concentration. Dissociation constants (Kd) can be determined from a dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures compound binding to a target protein within intact cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the active site of the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

-

Cell Plating: The transfected cells are seeded into multi-well plates.

-

Tracer and Compound Addition: The cells are treated with the NanoBRET™ tracer and varying concentrations of the test compound (Cdk12-IN-3).

-

Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.

-

Substrate Addition: A substrate for NanoLuc® luciferase is added.

-

BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The ratio of the acceptor to donor emission is calculated, and the data is used to generate a dose-response curve to determine the intracellular IC50.

Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the thermal stabilization of a protein in response to ligand binding in cells or cell lysates.

Principle: The binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of its target protein. In a CETSA experiment, cells or cell lysates are heated to a specific temperature, causing unfolded proteins to aggregate and precipitate. The amount of soluble target protein remaining is then quantified.

Protocol:

-

Compound Treatment: Intact cells are incubated with the test compound (Cdk12-IN-3) or a vehicle control.

-

Heating: The cell suspension is divided into aliquots and heated to a range of temperatures for a defined period.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated proteins.

-

Quantification of Soluble Protein: The supernatant containing the soluble proteins is collected, and the amount of the target protein is quantified using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway of CDK12 and the general workflows for the experimental protocols described above.

Figure 1: Simplified signaling pathway of CDK12 in promoting transcriptional elongation.

Figure 2: General experimental workflow for the KINOMEscan® assay.

Figure 3: General experimental workflow for the NanoBRET™ Target Engagement Assay.

Discussion and Future Directions

The available data suggests that Cdk12-IN-3 is a selective inhibitor of CDK12, with significantly lower activity against CDKs 1, 2, 7, and 9.[3] However, the lack of a comprehensive kinome-wide screen represents a critical knowledge gap. The high degree of homology within the CDK family and across the broader human kinome necessitates such a screen to identify potential off-target liabilities that could lead to unexpected biological effects or toxicities.

The experimental protocols provided in this guide offer a roadmap for generating the necessary data to build a complete off-target profile for Cdk12-IN-3. A KINOMEscan® or similar binding assay would provide a broad overview of potential off-targets, which could then be validated in cell-based assays like NanoBRET™ or CETSA® to confirm target engagement in a more physiologically relevant context.

Once off-targets are identified and validated, further studies would be required to elucidate their impact on cellular signaling pathways. This would involve downstream pathway analysis, such as assessing the phosphorylation status of known substrates of the off-target kinases.

References

Methodological & Application

Application Notes and Protocols: Preparation of Cdk12-IN-3 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of Cdk12-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols outlined below are intended to ensure accurate and reproducible experimental results in cancer research and drug development by providing a standardized methodology for solution preparation. Included are key chemical and physical properties of Cdk12-IN-3, detailed experimental procedures, and relevant biological context.

Introduction to Cdk12-IN-3

Cdk12-IN-3 is a small molecule inhibitor that demonstrates high selectivity for CDK12, a crucial kinase involved in the regulation of transcription elongation and mRNA processing.[1] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step in productive gene transcription.[2] Inhibition of CDK12 by Cdk12-IN-3 has been shown to suppress the phosphorylation of RNAP II, leading to the downregulation of genes involved in the DNA damage response (DDR) and demonstrating anti-tumor activity in various cancer models.[2][3][4] These characteristics make Cdk12-IN-3 a valuable tool for studying the biological functions of CDK12 and for exploring its therapeutic potential in oncology.

Cdk12-IN-3 Properties

A summary of the key chemical and physical properties of Cdk12-IN-3 is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈F₂N₈O | [5][6][7] |

| Molecular Weight | 470.52 g/mol | [5][6][7][8] |

| CAS Number | 2220184-50-7 | [5][8] |

| Appearance | Solid | N/A |

| Purity | >98% (as specified by supplier) | [8] |

| Solubility in DMSO | ≥ 200 mg/mL (425.06 mM) | [9][10][11] |

| IC₅₀ (CDK12) | 491 nM (enzymatic assay) | [5][10][11] |

Experimental Protocol: Preparation of Cdk12-IN-3 Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Cdk12-IN-3 in DMSO. This concentration is a common starting point for in vitro experiments and can be further diluted to the desired working concentration.

3.1. Materials

-

Cdk12-IN-3 powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Procedure

-

Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Cdk12-IN-3 is a bioactive compound, and DMSO can facilitate skin absorption. Handle with care in a well-ventilated area or a chemical fume hood.

-

Determine the Required Mass of Cdk12-IN-3: To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 470.52 g/mol x 1000 = 4.7052 mg

-

Weighing Cdk12-IN-3: Carefully weigh out the calculated amount of Cdk12-IN-3 powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the Cdk12-IN-3 powder. For the example above, this would be 1 mL.

-

Dissolution:

-

Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

For complete dissolution, sonication is recommended.[9][11] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of visible particles. Gentle warming (to no more than 37°C) can also aid dissolution but should be used with caution to avoid degradation.

-

-

Aliquotting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage.[8][10] Some sources suggest that storage at -80°C can extend the stability to up to 2 years.[10]

-

3.3. Quality Control

-

Visually inspect the stock solution for any precipitation before each use. If precipitate is observed, warm the solution to room temperature and vortex or sonicate briefly to redissolve.

-

It is advisable to use freshly opened or anhydrous DMSO, as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the compound.[10]

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow: Cdk12-IN-3 Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the Cdk12-IN-3 stock solution.

References

- 1. CDK12-IN-3 | 2220184-50-7 | VND18450 | Biosynth [biosynth.com]

- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK12/13-IN-3 - Nordic Biosite [nordicbiosite.com]

- 5. CDK12-IN-3 - MedChem Express [bioscience.co.uk]

- 6. Cdk12-IN-3 | C23H28F2N8O | CID 134691746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CDK12-IN-3 | CymitQuimica [cymitquimica.com]

- 8. CDK12-IN-3 Supplier | CAS 2220184-50-7 | AOBIOUS [aobious.com]

- 9. CDK12-IN-3 | CDK12 inhibitor | Antitumor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. molnova.com [molnova.com]

Application Notes and Protocols for Cdk12-IN-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cdk12-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in various cell culture experiments. The provided protocols and recommended concentrations are intended to serve as a starting point for your experimental design.

Introduction to Cdk12-IN-3

Cdk12-IN-3 is a small molecule inhibitor that selectively targets CDK12, a key regulator of transcriptional elongation.[1][2][3] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the processive transcription of many genes, particularly those involved in the DNA damage response (DDR).[2][4][5] Inhibition of CDK12 with Cdk12-IN-3 leads to a reduction in RNAPII CTD phosphorylation, resulting in premature termination of transcription and downregulation of key DDR proteins like BRCA1 and ATR.[6][7] This mechanism makes Cdk12-IN-3 a valuable tool for studying the role of CDK12 in cancer biology and a potential therapeutic agent, especially in combination with DNA-damaging agents or PARP inhibitors.[7]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of Cdk12-IN-3 in various assays and cell lines. These values can be used as a reference for determining the optimal concentration for your specific experimental setup.

Table 1: In Vitro Inhibitory Activity of Cdk12-IN-3

| Assay Type | Target | IC₅₀ | Reference |

| Enzymatic Assay | CDK12 | 491 nM | [1] |

| Enzymatic Assay (low ATP) | CDK12 | 31 nM | [2] |

| Enzymatic Assay | CDK13 | 79.4 nM | [6] |

Table 2: Cellular Activity of Cdk12-IN-3 in Various Cell Lines

| Cell Line | Cancer Type | Assay | Effective Concentration | Notes | Reference |

| OV90 | Ovarian Cancer | Growth Inhibition | 0.1 µM | Potent growth inhibition observed. | [1] |

| THP1 | Acute Myeloid Leukemia | Cytotoxicity | 0.1 µM | Acute cytotoxicity reported. | [1] |

| MCF7 | Breast Cancer | Inhibition of Pol II CTD Ser2 Phosphorylation | Not specified | [2] | |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Growth Inhibition (in combination with Olaparib) | Not specified | Enhances the effect of Olaparib. |

Signaling Pathway

The following diagram illustrates the central role of the CDK12/Cyclin K complex in regulating transcription and the DNA damage response, and how Cdk12-IN-3 disrupts this pathway.

Caption: Cdk12-IN-3 inhibits the CDK12/Cyclin K complex, preventing RNA Polymerase II phosphorylation and subsequent transcription of DNA damage response genes.

Experimental Workflow

The following diagram outlines a general workflow for conducting cell culture experiments with Cdk12-IN-3.

Caption: A typical workflow for treating cultured cells with Cdk12-IN-3 followed by various downstream analyses.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Cdk12-IN-3 on cell viability. Optimization may be required for specific cell lines.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cdk12-IN-3 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of Cdk12-IN-3 in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Cdk12-IN-3. Include a vehicle control (DMSO) at the same final concentration as the highest Cdk12-IN-3 treatment.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

2. Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol describes how to assess the inhibitory effect of Cdk12-IN-3 on the phosphorylation of the RNAPII CTD at Serine 2.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cdk12-IN-3 (stock solution in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Cdk12-IN-3 at a suggested concentration of 0.1 µM to 1 µM for 2 to 6 hours. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by Cdk12-IN-3 using flow cytometry.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cdk12-IN-3 (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with Cdk12-IN-3 at a concentration range of 0.1 µM to 5 µM for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following Cdk12-IN-3 treatment.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cdk12-IN-3 (stock solution in DMSO)

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cdk12-IN-3 (e.g., 0.1 µM to 5 µM) for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (to degrade RNA) and PI. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Concluding Remarks

The provided application notes and protocols offer a foundation for investigating the cellular effects of Cdk12-IN-3. It is crucial to optimize these protocols for your specific cell lines and experimental conditions. The concentration and duration of treatment should be carefully determined through dose-response and time-course experiments to achieve the desired biological effect. As a selective CDK12 inhibitor, Cdk12-IN-3 is a powerful tool for dissecting the intricate roles of transcriptional regulation in cellular processes and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12-IN-3 | 2220184-50-7 | VND18450 | Biosynth [biosynth.com]

- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Detection of p-Ser2 RNAPII by Western Blot Following Cdk12-IN-3 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction